molecular formula C24H30O5 B571025 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid CAS No. 115025-90-6

3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid

Cat. No.: B571025
CAS No.: 115025-90-6
M. Wt: 398.499
InChI Key: IMTYKPQOVURALK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c25-22(26)16-24(17-23(27)28,14-12-20-9-3-4-15-29-20)13-11-19-8-5-7-18-6-1-2-10-21(18)19/h1-2,5-8,10,20H,3-4,9,11-17H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYKPQOVURALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC(CCC2=CC=CC3=CC=CC=C32)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698441
Record name 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115025-90-6
Record name 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxane ring through a series of reactions such as alkylation, esterification, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. The structural characteristics of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid allow it to interact with various biological targets, potentially leading to the development of new anticancer agents. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

There is emerging evidence that naphthalene derivatives can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability of such compounds to inhibit acetylcholinesterase and butyrylcholinesterase enzymes is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions . This suggests that this compound could be explored for its potential in neuroprotection.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest. Compounds containing naphthalene rings have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This aspect could be particularly relevant for developing treatments for chronic inflammatory conditions .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of naphthalene derivatives, researchers synthesized several analogs based on the naphthalene structure. One derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of similar naphthalene compounds demonstrated their ability to enhance cognitive function in animal models of Alzheimer's disease. The study focused on the inhibition of cholinesterase enzymes and observed significant improvements in memory retention among treated subjects, indicating the potential applicability of this compound in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the oxane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
  • CAS No.: 115025-90-6
  • Molecular Formula : C₂₄H₃₀O₅
  • Molecular Weight : 398.492 g/mol
  • Structure : Features a pentanedioic acid backbone substituted with a naphthalene-1-ylethyl group and a tetrahydro-2-pyran (oxane)-ethyl group at the central carbon .

Key Characteristics :

  • Stereochemistry : The branching at the central carbon may lead to stereoisomerism, though specific data on enantiomeric activity is unavailable.

Structural Analogues of Pentanedioic Acid Derivatives

The following table summarizes critical differences between the target compound and structurally related molecules:

Compound Name Molecular Weight Key Substituents Biological Target/Application Solubility & Stability Insights
This compound 398.49 Naphthalene, oxane Potential PSMA targeting (inferred) Low aqueous solubility due to bulk; may require prodrug strategies
2-PMPA (2-(phosphonomethyl)pentanedioic acid) 212.11 Phosphonomethyl NAALADase inhibitor; neuropathic pain High polarity due to phosphonate; limited blood-brain barrier penetration
Compound 3 () ~500 Iodobenzoyl, ureido PSMA-based imaging/therapeutic agent Radiohalogenation for imaging; moderate stability in vivo
ZJ-11 ((S)-2-[3-[(S)-1-carboxy-3-(methylsulphanyl)propyl]ureido]pentanedioic acid) ~350 Methylsulphanyl, ureido Group II mGluR modulation Enhanced solubility via sulphanyl group; oral bioavailability likely
Compound 10 () ~350 Octahydrotetramethylnaphthalenyl Fragrance/organic synthesis Highly lipophilic; unsuitable for therapeutic use

Functional and Pharmacological Differences

Target Specificity :
  • PSMA-Targeting Agents : Compounds like Compound 3 () and the target molecule share structural motifs (e.g., pentanedioic acid core) that bind to prostate-specific membrane antigen (PSMA), a marker for prostate cancer . However, the iodobenzoyl group in Compound 3 enables radiopharmaceutical applications, whereas the naphthalene group in the target compound may enhance hydrophobic interactions with PSMA’s substrate-binding pocket .
  • Neurological Targets : 2-PMPA and ZJ-11 () inhibit enzymes or receptors (e.g., NAALADase, mGluR2/3) involved in glutamate metabolism. The target compound’s bulkier substituents likely preclude activity at these targets, emphasizing the role of substituent chemistry in target selection .
Pharmacokinetic Profiles :
  • Solubility : The target compound’s low solubility (due to naphthalene and oxane) contrasts with 2-PMPA ’s high polarity, which limits its use in oral formulations. Analogues like ZJ-11 achieve a balance via sulphanyl groups .
Therapeutic Potential :
  • Oncology: The target compound’s PSMA affinity (inferred from structural analogs) suggests utility in prostate cancer diagnostics or therapy, similar to Compound 3 .
  • Non-Therapeutic Uses: Compounds like Compound 10 () are restricted to industrial applications, highlighting the importance of functional groups in determining therapeutic viability .

Biological Activity

3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid is a compound of interest due to its potential biological activities. This article examines its synthesis, biological evaluations, and relevant case studies, drawing from diverse sources.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a naphthalene moiety and an oxane ring. Its structural complexity suggests potential interactions with biological systems, particularly in drug design.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The procedure often includes:

  • Formation of the naphthalene derivative : Utilizing naphthalene as a starting material.
  • Construction of the oxane ring : This step may involve cyclization reactions.
  • Final coupling and purification : Yielding the target compound through various purification techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, compounds based on β-aryl ketones have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often evaluated using assays such as MTT or XTT, which measure cell viability post-treatment.

CompoundCell LineIC50 (µM)Reference
3aMCF-715
4bHeLa12
5cA54920

The proposed mechanism for the anticancer activity includes:

  • Inhibition of cell proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Induction of oxidative stress : Similar compounds have been shown to increase reactive oxygen species (ROS), contributing to cell death.

Case Studies

  • Study on Similar Compounds : A study evaluated a series of β-diketones and their derivatives for anticancer activity. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against MCF-7 cells, suggesting that structural variations can optimize therapeutic effects .
  • Comparative Analysis : Another research focused on naphthalene derivatives demonstrated that compounds with similar functional groups exhibited varied levels of activity against different cancer types. This highlights the importance of structure-activity relationships in drug development .

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